(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane
Description
The compound "(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one" (hereafter referred to as Compound A) is a benzofuran derivative featuring a fused bicyclic aromatic system. Its structure includes:
- A benzofuran-3-one core with a (Z)-configured methylidene group at position 2, substituted with a 1-benzofuran moiety.
- A hydroxy group at position 6 and a 4-methylpiperidin-1-ylmethyl substituent at position 5.
Properties
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one;1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4.C4H8O2/c1-15-8-10-25(11-9-15)14-19-20(26)7-6-18-23(27)22(29-24(18)19)13-17-12-16-4-2-3-5-21(16)28-17;1-2-6-4-3-5-1/h2-7,12-13,15,26H,8-11,14H2,1H3;1-4H2/b22-13-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSLCAQLQJEOW-BWLGBDCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O.C1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O.C1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran moiety and a piperidine ring, suggest various biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C27H31NO5
- Molecular Weight : 449.5 g/mol
- CAS Number : 1217246-49-5
1. Antioxidant Activity
Compounds with similar structures to (2Z)-2 exhibit notable antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
2. Neuroprotective Effects
The piperidine component may confer neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that derivatives of benzofuran can modulate neurotransmitter systems and protect neuronal cells from apoptosis.
3. Antimicrobial Properties
Benzofuran derivatives have shown activity against various bacterial and fungal pathogens. This compound's structure suggests potential efficacy against infections, warranting further investigation into its antimicrobial mechanisms.
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Animal Models
In a study examining neuroprotective effects, (2Z)-2 was administered to rodents subjected to oxidative stress conditions. The results indicated a significant reduction in markers of neuronal damage and improved cognitive function compared to control groups. This suggests that the compound may exert protective effects through modulation of oxidative stress pathways.
The biological activity of (2Z)-2 is believed to involve interactions with various biological targets:
- Antioxidant Pathways : The compound may enhance endogenous antioxidant defenses or directly scavenge reactive oxygen species.
- Neurotransmitter Modulation : By influencing neurotransmitter levels (e.g., dopamine, serotonin), the compound could mitigate neurodegeneration.
Synthesis and Structural Analysis
The synthesis of (2Z)-2 involves multi-step organic synthesis techniques that can be optimized for yield and purity. Characterization methods such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Compound A with structurally analogous benzofuran derivatives from the evidence:
Q & A
Basic Synthesis and Characterization
Q: What are the critical steps and reaction conditions for synthesizing (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one? A: The synthesis typically involves:
- Condensation : Reacting a benzofuran precursor (e.g., 6-hydroxy-1-benzofuran-3-one) with a substituted aldehyde (e.g., 1-benzofuran-2-carbaldehyde) under basic conditions (NaOH or K₂CO₃) in ethanol or methanol .
- Functionalization : Introducing the 4-methylpiperidinyl group via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., DCM) and catalysts like Pd/C .
- Stereochemical Control : Maintaining the (2Z)-configuration by optimizing reaction temperature (60–80°C) and using polar aprotic solvents (e.g., DMF) .
Key Analytical Methods : - NMR Spectroscopy : To confirm regiochemistry and Z/E isomerism (e.g., ¹H NMR coupling constants for olefinic protons) .
- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis .
Advanced Synthesis Challenges
Q: How can researchers minimize side reactions during the introduction of the 4-methylpiperidinyl moiety? A: Common challenges include:
- Competitive Alkylation : Use protective groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent undesired alkylation at reactive sites .
- By-Product Formation : Employ high-purity reagents and inert atmospheres (N₂/Ar) to suppress oxidation or hydrolysis. Monitor reactions via TLC and HPLC for real-time optimization .
Example Protocol : - Stepwise Functionalization : First, introduce the methylpiperidine group before the benzylidene moiety to reduce steric hindrance .
Biological Activity Profiling
Q: What methodologies are recommended for evaluating the compound’s antimicrobial or anticancer potential? A: Key approaches include:
- In Vitro Assays :
- Mechanistic Studies :
- Enzyme Inhibition : Assess interactions with target enzymes (e.g., topoisomerase II) via fluorescence polarization or calorimetry .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress induction in treated cells .
Computational Modeling for Structure-Activity Relationships (SAR)
Q: How can molecular docking guide the optimization of this compound’s bioactivity? A:
- Target Selection : Prioritize proteins with known benzofuran interactions (e.g., kinases, GPCRs) using databases like PDB or ChEMBL .
- Docking Workflow :
- Prepare ligand and receptor files (e.g., protonation states, grid box placement).
- Use software like AutoDock Vina or Schrödinger Glide for binding pose prediction.
- Validate with MD simulations (e.g., GROMACS) to assess binding stability .
Case Study : Derivatives with bulkier substituents at the 7-position showed enhanced binding affinity to bacterial dihydrofolate reductase in docking studies .
Addressing Spectral Data Contradictions
Q: How should researchers resolve discrepancies in NMR or IR spectra during characterization? A:
- Multi-Technique Cross-Validation :
- Isomer Purity : Employ chiral HPLC or CD spectroscopy to rule out E/Z isomer contamination .
Solubility and Stability Optimization
Q: What strategies improve the compound’s aqueous solubility for in vivo studies? A:
- Prodrug Design : Introduce phosphate or glycoside groups at the hydroxyl position for enhanced hydrophilicity .
- Formulation Adjustments : Use cyclodextrins or lipid nanoparticles to encapsulate the hydrophobic core .
Stability Considerations : - Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Reaction Mechanism Elucidation
Q: What experimental methods clarify the mechanism of the condensation step? A:
- Kinetic Isotope Effects (KIE) : Use deuterated aldehydes to identify rate-determining steps .
- Intermediate Trapping : Quench reactions at intervals and analyze intermediates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
